3-Hydroxypropanal

3-Hydroxypropanal

Catalog No.:

B037111

CAS RN:

2134-29-4

MF: C3H6O2
MW: 74.08 g/mol
InChI Key: AKXKFZDCRYJKTF-UHFFFAOYSA-N
IUPAC Name: 3-hydroxypropanal


* For research use only. Not for human or veterinary use.
CAS RN

2134-29-4

Product Name

3-Hydroxypropanal

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

IUPAC Name

3-hydroxypropanal

InChI

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2

InChI Key

AKXKFZDCRYJKTF-UHFFFAOYSA-N

SMILES

C(CO)C=O

Canonical SMILES

C(CO)C=O

Other CAS RN

2134-29-4

Physical Description

Solid

Pictograms

Irritant

Purity

1mol/L

Synonyms

Propanal, 3-hydroxy-;  β-Hydroxypropionaldehyde;  3-Oxo-1-propanol;  3-Hydroxypropanal;  β-Hydroxypropanal;  b-Hydroxypropanal;  Reuterin;  b-Hydroxypropionaldehyde;  Reuterin

Reference

1: Park YS, Choi UJ, Nam NH, Choi SJ, Nasir A, Lee SG, Kim KJ, Jung GY, Choi S,
Shim JY, Park S, Yoo TH. Engineering an aldehyde dehydrogenase toward its
substrates, 3-hydroxypropanal and NAD(+), for enhancing the production of
3-hydroxypropionic acid. Sci Rep. 2017 Dec 7;7(1):17155. doi:
10.1038/s41598-017-15400-x. PubMed PMID: 29214999; PubMed Central PMCID:
PMC5719400.


2: Mason SA, Arey J, Atkinson R. Kinetics and products of the OH
radical-initiated reaction of 1,4-butanediol and rate constants for the reactions
of OH radicals with 4-hydroxybutanal and 3-hydroxypropanal. Environ Sci Technol.
2010 Jan 15;44(2):707-13. doi: 10.1021/es902666y. PubMed PMID: 20000714.


3: Apple MA, Greenberg DM. Inhibitory effect of DL-2-mercapto-3-hydroxypropanal
on growth of transplantable cancers in mice. Cancer Chemother Rep. 1969
Jun;53(3):195-8. PubMed PMID: 5807481.
4: Maervoet VE, De Maeseneire SL, Avci FG, Beauprez J, Soetaert WK, De Mey M.
High yield 1,3-propanediol production by rational engineering of the
3-hydroxypropionaldehyde bottleneck in Citrobacter werkmanii. Microb Cell Fact.
2016 Jan 28;15:23. doi: 10.1186/s12934-016-0421-y. PubMed PMID: 26822953; PubMed
Central PMCID: PMC4731958.


5: Sabet-Azad R, Sardari RR, Linares-Pastén JA, Hatti-Kaul R. Production of
3-hydroxypropionic acid from 3-hydroxypropionaldehyde by recombinant Escherichia
coli co-expressing Lactobacillus reuteri propanediol utilization enzymes.
Bioresour Technol. 2015 Mar;180:214-21. doi: 10.1016/j.biortech.2014.12.109. Epub
2015 Jan 7. PubMed PMID: 25614245.


6: Sardari RR, Dishisha T, Pyo SH, Hatti-Kaul R. Semicarbazide-functionalized
resin as a new scavenger for in situ recovery of 3-hydroxypropionaldehyde during
biotransformation of glycerol by Lactobacillus reuteri. J Biotechnol. 2014 Dec
20;192 Pt A:223-30. PubMed PMID: 25456063.


7: Su M, Li Y, Ge X, Tian P. 3-Hydroxypropionaldehyde-specific aldehyde
dehydrogenase from Bacillus subtilis catalyzes 3-hydroxypropionic acid production
in Klebsiella pneumoniae. Biotechnol Lett. 2015 Mar;37(3):717-24. doi:
10.1007/s10529-014-1730-z. Epub 2014 Nov 20. PubMed PMID: 25409630.


8: Dishisha T, Pereyra LP, Pyo SH, Britton RA, Hatti-Kaul R. Flux analysis of the
Lactobacillus reuteri propanediol-utilization pathway for production of
3-hydroxypropionaldehyde, 3-hydroxypropionic acid and 1,3-propanediol from
glycerol. Microb Cell Fact. 2014 May 27;13:76. doi: 10.1186/1475-2859-13-76.
PubMed PMID: 24886501; PubMed Central PMCID: PMC4045878.


9: Tajima T, Fuki K, Kataoka N, Kudou D, Nakashimada Y, Kato J. Construction of a
simple biocatalyst using psychrophilic bacterial cells and its application for
efficient 3-hydroxypropionaldehyde production from glycerol. AMB Express. 2013
Dec 5;3(1):69. doi: 10.1186/2191-0855-3-69. PubMed PMID: 24314120; PubMed Central
PMCID: PMC4029479.


10: West TP, Peterson JL. Elevated 3-hydroxypropionaldehyde production from
glycerol using a Citrobacter freundii mutant. Biotechnol Lett. 2014
Jan;36(1):147-52. doi: 10.1007/s10529-013-1343-y. Epub 2013 Sep 24. PubMed PMID:
24062134.

Origin of Product

United States

3-Hydroxypropanal, also known as Reuterin, is a broad-spectrum antimicrobial substance termed reuterin produced by Lactobacillus reuteri. L. reuteri resides in the gastrointestinal tract of healthy humans and animals, and is believed to. function as a symbiont in the enteric ecosystem. Reuterin inhibits the growth of some harmful Gram-negative and Gram-positive bacteria, along with yeasts, molds, and protozoa. Synthesis of such an antimicrobial substance by an enteric resident raises a number of interesting questions and possibilities as to the role these residents may play in the health of the host. The 3-Hydroxypropanal -producing Lactobacillus reuteri is used as a probiotic in the health care of humans and animals. 3-Hydroxypropanal forms, together with Hydroxypropanal-hydrate and Hydroxypropanal-dimer, a dynamic, multi-component system (Hydroxypropanal system) used in food preservation, as a precursor for many modern chemicals such as acrolein, acrylic acid, and 1, 3-propanediol (1, 3-PDO), and for polymer production. 3-Hydroxypropanal can be obtained both through traditional chemistry and bacterial fermentation.

1: Park YS, Choi UJ, Nam NH, Choi SJ, Nasir A, Lee SG, Kim KJ, Jung GY, Choi S,
Shim JY, Park S, Yoo TH. Engineering an aldehyde dehydrogenase toward its
substrates, 3-hydroxypropanal and NAD(+), for enhancing the production of
3-hydroxypropionic acid. Sci Rep. 2017 Dec 7;7(1):17155. doi:
10.1038/s41598-017-15400-x. PubMed PMID: 29214999; PubMed Central PMCID:
PMC5719400.


2: Mason SA, Arey J, Atkinson R. Kinetics and products of the OH
radical-initiated reaction of 1,4-butanediol and rate constants for the reactions
of OH radicals with 4-hydroxybutanal and 3-hydroxypropanal. Environ Sci Technol.
2010 Jan 15;44(2):707-13. doi: 10.1021/es902666y. PubMed PMID: 20000714.


3: Apple MA, Greenberg DM. Inhibitory effect of DL-2-mercapto-3-hydroxypropanal
on growth of transplantable cancers in mice. Cancer Chemother Rep. 1969
Jun;53(3):195-8. PubMed PMID: 5807481.
4: Maervoet VE, De Maeseneire SL, Avci FG, Beauprez J, Soetaert WK, De Mey M.
High yield 1,3-propanediol production by rational engineering of the
3-hydroxypropionaldehyde bottleneck in Citrobacter werkmanii. Microb Cell Fact.
2016 Jan 28;15:23. doi: 10.1186/s12934-016-0421-y. PubMed PMID: 26822953; PubMed
Central PMCID: PMC4731958.


5: Sabet-Azad R, Sardari RR, Linares-Pastén JA, Hatti-Kaul R. Production of
3-hydroxypropionic acid from 3-hydroxypropionaldehyde by recombinant Escherichia
coli co-expressing Lactobacillus reuteri propanediol utilization enzymes.
Bioresour Technol. 2015 Mar;180:214-21. doi: 10.1016/j.biortech.2014.12.109. Epub
2015 Jan 7. PubMed PMID: 25614245.


6: Sardari RR, Dishisha T, Pyo SH, Hatti-Kaul R. Semicarbazide-functionalized
resin as a new scavenger for in situ recovery of 3-hydroxypropionaldehyde during
biotransformation of glycerol by Lactobacillus reuteri. J Biotechnol. 2014 Dec
20;192 Pt A:223-30. PubMed PMID: 25456063.


7: Su M, Li Y, Ge X, Tian P. 3-Hydroxypropionaldehyde-specific aldehyde
dehydrogenase from Bacillus subtilis catalyzes 3-hydroxypropionic acid production
in Klebsiella pneumoniae. Biotechnol Lett. 2015 Mar;37(3):717-24. doi:
10.1007/s10529-014-1730-z. Epub 2014 Nov 20. PubMed PMID: 25409630.


8: Dishisha T, Pereyra LP, Pyo SH, Britton RA, Hatti-Kaul R. Flux analysis of the
Lactobacillus reuteri propanediol-utilization pathway for production of
3-hydroxypropionaldehyde, 3-hydroxypropionic acid and 1,3-propanediol from
glycerol. Microb Cell Fact. 2014 May 27;13:76. doi: 10.1186/1475-2859-13-76.
PubMed PMID: 24886501; PubMed Central PMCID: PMC4045878.


9: Tajima T, Fuki K, Kataoka N, Kudou D, Nakashimada Y, Kato J. Construction of a
simple biocatalyst using psychrophilic bacterial cells and its application for
efficient 3-hydroxypropionaldehyde production from glycerol. AMB Express. 2013
Dec 5;3(1):69. doi: 10.1186/2191-0855-3-69. PubMed PMID: 24314120; PubMed Central
PMCID: PMC4029479.


10: West TP, Peterson JL. Elevated 3-hydroxypropionaldehyde production from
glycerol using a Citrobacter freundii mutant. Biotechnol Lett. 2014
Jan;36(1):147-52. doi: 10.1007/s10529-013-1343-y. Epub 2013 Sep 24. PubMed PMID:
24062134.